Benzoyloxypropyltrimethoxysilane

描述

Benzoyloxypropyltrimethoxysilane is a useful research compound. Its molecular formula is C13H20O5Si and its molecular weight is 284.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzoyloxypropyltrimethoxysilane (BPTMS) is a silane coupling agent that has garnered attention for its potential biological activities. This compound, characterized by its unique silane structure, exhibits various properties that can influence biological systems, making it a subject of interest in both materials science and biomedicine.

Chemical Structure and Properties

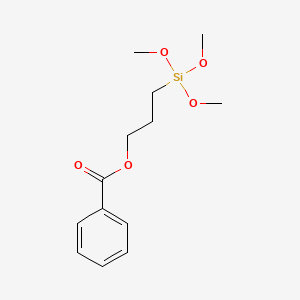

BPTMS is an organosilane with the following chemical structure:

It contains a benzoyloxy group and three methoxy groups attached to a propyl chain, which contributes to its reactivity and ability to form covalent bonds with various substrates. This structural configuration allows BPTMS to interact effectively with biological molecules and surfaces.

Antimicrobial Properties

Research indicates that BPTMS can exhibit antimicrobial activity. For instance, studies have shown that silane coupling agents, including BPTMS, can enhance the antibacterial properties of composites when functionalized with halloysite clay. This functionalization leads to improved resistance against microbial growth, suggesting that BPTMS may be beneficial in applications requiring antimicrobial surfaces .

Cytotoxicity and Biocompatibility

While BPTMS shows promise in enhancing material properties, its cytotoxic effects need careful consideration. Preliminary studies suggest that certain silanes can exhibit toxicity towards human cells at specific concentrations. It is crucial to evaluate the concentration-dependent effects of BPTMS on cell viability to ensure safety in biomedical applications .

A study focusing on the cytotoxicity of silane compounds reported that while some derivatives are non-toxic, others could induce cell death at elevated doses. This highlights the importance of thorough toxicity assessments when considering BPTMS for biomedical use .

Functionalization of Nanocomposites

One significant study involved the functionalization of halloysite nanotubes with BPTMS to create nanocomposites with enhanced mechanical and biological properties. The modified halloysite exhibited improved compatibility with polyhydroxybutyrate-co-valerate (PHBV), leading to materials suitable for biomedical applications such as drug delivery systems .

The findings from this research indicate that the incorporation of BPTMS not only improves the mechanical strength of the nanocomposites but also enhances their biological activity, making them suitable for various applications in tissue engineering and regenerative medicine.

Summary of Biological Activity

科学研究应用

Silane Surface Modification Explained

Most organosilanes feature one organic substituent alongside three hydrolyzable groups. In surface treatment processes, the trialkoxysilanes' alkoxy groups undergo hydrolysis, leading to silanol-containing species. The reactions of these silanes generally involve several steps. Initially, the three labile groups are hydrolyzed. This is followed by condensation to form oligomers. The oligomers then form hydrogen bonds with the substrate's OH groups. Finally, a covalent linkage is created with the substrate during drying or curing, which results in water loss. While these reactions are described sequentially, they can occur simultaneously after the initial hydrolysis step. Typically, only one bond exists between each silicon atom of the organosilane and the substrate surface at the interface. The remaining two silanol groups are either in condensed or free form. The R group is available for physical interaction or covalent reaction with other phases .

Diverse Application Methods

- Spin-On Application Spin-on applications can be performed under hydrolytic conditions to promote maximum functionalization and polylayer deposition or under dry conditions to favor monolayer deposition. For hydrolytic deposition, solutions with concentrations of 2-5% are prepared. Spin speed is typically low, around 500 rpm. A hold period of 3-15 minutes is needed after spin-deposition before applying a rinse solvent. Dry deposition uses solvent solutions like ethyleneglycol monoacetate (EGMA) or methoxypropanol. Aprotic systems use THF or toluene. Silane solutions are applied at low speed under a nitrogen purge. Heating the substrate to 50° is recommended for strict monolayer deposition. Some protocols induce limited polylayer formation by spinning under an atmospheric ambient with 55% relative humidity .

- Spray Application Formulations for spray applications can vary widely based on the intended use. These formulations may include continuously hydrolyzed aqueous solutions and alcohol solutions, which are used in masonry and architectural applications. Continuous hydrolysis occurs when mixtures of silane containing an acid catalyst, such as acetic acid, are fed into a water stream using a venturi . Stable aqueous solutions, emulsions, and silane mixtures with limited stability (4-8 hours) are utilized in fiberglass and textile applications. In these applications, complex mixtures with polyesters or polyvinyl acetates are used as sizing formulations .

属性

IUPAC Name |

3-trimethoxysilylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWOBSAALCFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504116 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-02-6 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?

A1: this compound acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。